molecular formula C15H21NO2 B5062502 1-(4-ethoxybenzoyl)-3-methylpiperidine

1-(4-ethoxybenzoyl)-3-methylpiperidine

Cat. No.: B5062502
M. Wt: 247.33 g/mol
InChI Key: XJNLLSORCZJKTE-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethoxybenzoyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-ethoxybenzoyl)-3-methylpiperidine can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 3-methylpiperidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-ethoxybenzoyl)-3-methylpiperidine is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl group can interact with active sites of enzymes, altering their activity. The piperidine ring can also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxybenzoyl chloride
  • 4-methoxybenzoyl chloride
  • 4-ethylbenzoyl chloride

Uniqueness

1-(4-ethoxybenzoyl)-3-methylpiperidine is unique due to the presence of both the ethoxybenzoyl group and the piperidine ring, which confer specific reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for various research applications.

Biological Activity

1-(4-Ethoxybenzoyl)-3-methylpiperidine is a compound that has garnered attention in various fields of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}

This structure features a piperidine ring substituted with a 4-ethoxybenzoyl group, which is critical for its biological activity.

1. Enzyme Inhibition

Research indicates that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of glucocorticoids. This inhibition suggests potential therapeutic applications in treating metabolic syndrome and related disorders .

2. Tyrosinase Inhibition

Recent investigations into the structure-activity relationships (SAR) of piperidine derivatives have highlighted their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-related conditions. Compounds similar to this compound have shown promising results in inhibiting tyrosinase activity, with some exhibiting IC50 values indicating effective inhibition .

3. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored. Studies have reported that certain compounds within this class possess antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

Case Study 1: Inhibition of 11β-HSD1

A study published in Patents examined various piperidine derivatives for their ability to inhibit 11β-HSD1. The results demonstrated that specific structural modifications enhanced the inhibitory potency of these compounds, suggesting that this compound could be optimized for increased efficacy against this enzyme .

Case Study 2: Tyrosinase Inhibition Potency

In a recent article focused on tyrosinase inhibitors, several piperidine analogs were tested for their inhibitory effects on both monophenolase and diphenolase activities. The findings indicated that compounds with similar structures to this compound exhibited varying degrees of potency, with some achieving remarkable IC50 values .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Enzyme Inhibition11β-HSD1Not specified
Tyrosinase InhibitionMonophenolase4.99
Tyrosinase InhibitionDiphenolase4.18
Antimicrobial ActivityVarious pathogensNot specified

Properties

IUPAC Name

(4-ethoxyphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14-8-6-13(7-9-14)15(17)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNLLSORCZJKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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